1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester
Overview
Description
1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . This compound is characterized by the presence of an aminomethyl group attached to a cyclopentanecarboxylic acid, which is further esterified with a tert-butyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester typically involves the esterification of 1-Aminomethyl-cyclopentanecarboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. One common method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which facilitates the esterification process . Industrial production methods may vary, but they generally follow similar principles of esterification under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Scientific Research Applications
1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule . The ester group may also undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological pathways .
Comparison with Similar Compounds
1-Aminomethyl-cyclopentanecarboxylic acid tert-butyl ester can be compared with similar compounds such as:
1-(Boc-amino)-1-aminomethyl cyclopentane: This compound has a similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of the tert-butyl ester.
1-Aminomethyl-cyclopentanecarboxylic acid hydrochloride: This derivative contains a hydrochloride salt instead of the ester group, affecting its solubility and reactivity.
1-Amino-1-methylcyclopentane hydrochloride: This compound features a methyl group instead of the carboxylic acid, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides versatility in chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl 1-(aminomethyl)cyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)11(8-12)6-4-5-7-11/h4-8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWYGCVPORHJMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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